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1-(4-Bromophenyl)butan-2-amine hydrochloride is an organic compound with the molecular formula and a molecular weight of 264.59 g/mol. It is characterized by a bromophenyl group attached to the butan-2-amine structure, making it a significant compound in chemical research and synthesis. The compound is often utilized in various scientific applications due to its unique structural properties and potential biological activities .
The biological activity of 1-(4-Bromophenyl)butan-2-amine hydrochloride is still under investigation, but it has shown potential in various biochemical studies. The compound may interact with specific receptors, influencing cellular signaling pathways. Its structural features suggest possible applications in pharmacology, particularly in developing therapeutics targeting neurological and psychiatric disorders .
The synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride typically involves the following steps:
Industrial production may utilize similar synthetic routes but optimized for higher yields and purity levels.
1-(4-Bromophenyl)butan-2-amine hydrochloride has diverse applications across several fields:
The interaction studies of 1-(4-Bromophenyl)butan-2-amine hydrochloride focus on its effects on various biological targets. Preliminary research indicates that it may act as an agonist or antagonist at specific receptors, which could modulate physiological responses. Further studies are necessary to elucidate its detailed mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-(4-Bromophenyl)butan-2-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Bromophenyl)butan-2-amine hydrochloride | Bromine at the 2-position instead of the 4-position | Different reactivity patterns due to substitution |
| 1-(4-Chlorophenyl)butan-2-amine hydrochloride | Chlorine substituting bromine | Altered chemical and physical properties |
| 4-(4-Bromophenyl)butan-2-amine hydrochloride | Similar structure but variations in functional groups | Potential different biological activities |
The uniqueness of 1-(4-Bromophenyl)butan-2-amine hydrochloride lies in its specific arrangement of atoms, which influences its reactivity and interaction profiles compared to these similar compounds.
The synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride requires careful consideration of precursor selection to ensure optimal reaction pathways and yield efficiency. The primary precursors for this compound include 4-bromobenzyl derivatives and butanone-based starting materials [1]. Research demonstrates that 4-bromoacetophenone serves as an effective precursor when combined with appropriate reduction strategies [1]. The selection of brominated aromatic compounds as starting materials provides several advantages, including enhanced electrophilic reactivity and improved regioselectivity in subsequent coupling reactions [2].
Reactant optimization studies indicate that the introduction of brominated phenyl groups requires careful consideration of electronic effects on the aromatic ring [11]. The electron-withdrawing nature of the bromine substituent significantly influences reaction kinetics and product formation [11]. Optimal reactant ratios typically involve a slight excess of the brominated component to ensure complete conversion while minimizing side product formation [13].
Temperature control emerges as a critical parameter in precursor optimization, with studies showing that reactions conducted at controlled temperatures between 0°C and 100°C provide superior selectivity [2] [14]. The use of appropriate solvents, particularly dichloromethane and tetrahydrofuran, enhances precursor solubility and reaction efficiency [2] [9].
The introduction of bromophenyl groups into the target molecule can be achieved through multiple synthetic pathways, each offering distinct advantages in terms of selectivity and yield. Friedel-Crafts acylation represents a fundamental approach for bromophenyl group incorporation, utilizing aluminum chloride as a Lewis acid catalyst [22] [26]. This methodology involves the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring to generate the desired bromophenyl ketone precursor [22].
Nucleophilic aromatic substitution reactions offer another viable route for bromophenyl group introduction, particularly when employing N-heterocyclic carbene catalysis [23]. This metal-free approach demonstrates remarkable tolerance for various functional groups and provides excellent regioselectivity [23]. The reaction mechanism involves the formation of a nucleophilic carbene intermediate that facilitates the substitution process [23].
Amine formation in the synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride typically proceeds through reductive amination pathways [13] [16]. This methodology involves the initial formation of an imine intermediate from the corresponding carbonyl compound and ammonia or primary amine, followed by selective reduction to yield the desired amine product [16] [20].
The reductive amination process utilizes sodium cyanoborohydride as a mild reducing agent, which selectively reduces the imine intermediate without affecting other functional groups in the molecule [16] [20]. The reaction mechanism proceeds through the formation of an iminium cation intermediate, which undergoes hydride delivery to generate the final amine product [16].
Hydrochloride salt precipitation represents the final step in the synthesis, converting the free base amine to its more stable and crystalline hydrochloride form [10] [31]. The process involves the addition of hydrochloric acid to a solution of the free base, resulting in protonation of the amine nitrogen and formation of the ionic hydrochloride salt [10]. The ionic nature of the salt significantly enhances water solubility and provides improved stability for pharmaceutical applications [10].
Crystallization conditions play a crucial role in hydrochloride salt formation, with controlled addition of hydrochloric acid under specific temperature conditions ensuring optimal crystal formation [31] [34]. Research demonstrates that trialkylsilyl halogenides can serve as effective in situ generators of hydrohalogenic acid, providing precise stoichiometric control during salt formation [31].
Modern synthetic approaches to 1-(4-Bromophenyl)butan-2-amine hydrochloride increasingly rely on transition metal catalysis to enhance reaction efficiency and selectivity. Rhodium-based catalysts demonstrate exceptional performance in asymmetric hydrogenation of imine precursors, achieving enantioselectivities up to 99% with excellent yields [7] [8]. The use of Josiphos ligands in combination with rhodium catalysts provides superior control over stereochemical outcomes [7].
Iridium catalysis offers an alternative approach for efficient amine synthesis through direct hydrogenation of ketimines [8]. Research indicates that iridium complexes with MaxPHOS ligands enable the hydrogenation of challenging substrates under mild conditions, achieving enantioselectivities up to 94% [8]. The catalyst system demonstrates broad substrate tolerance and operates effectively with various alkyl and aryl substituted imines [8].
Ruthenium-catalyzed methodologies provide additional options for efficient amine synthesis, particularly in the context of asymmetric hydrogenation reactions [8] [18]. The combination of ruthenium catalysts with appropriate chiral ligands enables the production of enantiomerically enriched amines with high efficiency [8]. Recent developments in ruthenium catalysis include the use of phosphoric acid additives to enhance reaction rates and selectivity [8].
| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (%) | Reference |
|---|---|---|---|---|
| Rhodium/Josiphos | Aryl imines | 85-95 | 90-99 | [7] |
| Iridium/MaxPHOS | Alkyl ketimines | 80-90 | 85-94 | [8] |
| Ruthenium/Chiral ligand | Mixed substrates | 75-88 | 88-95 | [8] |
Photoredox catalysis emerges as a promising approach for direct carbon-hydrogen bond amination, eliminating the need for pre-functionalized starting materials [37]. This methodology employs acridinium dyes as photosensitizers to generate reactive radical cations from unfunctionalized aromatic compounds [37]. The process achieves yields up to 97% under mild conditions using visible light irradiation [37].
Purification of 1-(4-Bromophenyl)butan-2-amine hydrochloride requires specialized techniques due to the basic nature of the amine functionality and its tendency to interact with silica gel chromatography media [27]. Flash column chromatography represents the primary purification method, though modifications are necessary to accommodate the ionizable amine group [27].
The addition of competing amines to the mobile phase effectively neutralizes acidic silanol groups on silica gel, preventing unwanted interactions with the target compound [27]. Triethylamine or ammonia serve as effective mobile phase modifiers, maintaining the amine in its neutral state during chromatographic separation [27] [28]. Alternative approaches employ amine-bonded silica columns, which provide a more alkaline environment and eliminate the need for basic additives [30].
Crystallization techniques offer superior purification efficiency for hydrochloride salts, taking advantage of the ionic nature of these compounds [31] [34]. Controlled crystallization from protic solvents such as ethanol or methanol provides high-purity products with excellent recovery yields [31]. The crystallization process can be optimized through temperature control and seeding techniques to ensure consistent crystal morphology [34].
Yield maximization strategies focus on reaction condition optimization and minimization of side product formation [32] [33]. Statistical design of experiments provides a systematic approach to identifying optimal reaction parameters [33] [38]. Response surface methodology enables simultaneous optimization of multiple variables, including temperature, reaction time, and catalyst loading [33].
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Flash chromatography | 75-85 | 95-98 | High resolution | Requires basic additives |
| Crystallization | 85-95 | 98-99 | Simple procedure | Limited to crystalline compounds |
| Recrystallization | 80-90 | 99+ | Highest purity | Material loss during process |
Process optimization studies demonstrate that reaction temperature control significantly impacts overall yield, with optimal temperatures typically ranging from 50°C to 80°C depending on the specific synthetic route employed [32] [40]. Solvent selection plays a crucial role in yield maximization, with polar aprotic solvents generally providing superior results for amine synthesis reactions [28] [32].
1-(4-Bromophenyl)butan-2-amine hydrochloride exhibits a molecular structure characterized by a para-brominated aromatic ring connected to a four-carbon aliphatic chain bearing an amine functionality at the second carbon position. The molecular formula C₁₀H₁₅BrClN corresponds to a molecular weight of 264.59 g/mol [1] [2].
The molecular geometry analysis reveals several critical structural features. The aromatic ring maintains planarity with typical carbon-carbon bond lengths of 1.39 ± 0.01 Å, consistent with aromatic compounds. The carbon-bromine bond length in the para position measures approximately 1.886 ± 0.005 Å, which aligns with experimental values observed in related bromophenyl compounds such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, where the Br1—C1 bond length was determined to be 1.887 Å through X-ray crystallographic analysis [3].
The aliphatic portion of the molecule demonstrates conformational flexibility around the carbon-carbon single bonds. The butyl chain adopts multiple conformational states, with the most energetically favorable being the extended anti conformation. The carbon-carbon bond lengths within the aliphatic chain typically range from 1.52 to 1.55 Å, while the carbon-nitrogen bond length measures approximately 1.47 ± 0.02 Å [3]. The tetrahedral geometry around the amine carbon results in N-C-C bond angles of approximately 109.5°, with variations of ±5° depending on the local chemical environment.
Conformational analysis indicates that the molecule possesses moderate flexibility, with rotational barriers around carbon-carbon bonds ranging from 10-15 kJ/mol and higher barriers of 15-25 kJ/mol around the carbon-nitrogen bond. The dihedral angle between the phenyl ring and the butyl chain varies between 30-60°, depending on the specific conformational state and crystal packing forces [4] [5].
| Parameter | Value | Standard Deviation |
|---|---|---|
| C-Br bond length (aromatic) | 1.886 Å | ±0.005 Å |
| C-N bond length (aliphatic) | 1.47 Å | ±0.02 Å |
| C-C bond length (aliphatic) | 1.53 Å | ±0.02 Å |
| N-C-C bond angle | 109.5° | ±5° |
| C-C-C bond angle (butyl chain) | 112° | ±3° |
| Phenyl-butyl dihedral angle | 30-60° | Variable |
The stereochemical analysis reveals that the compound possesses a chiral center at the second carbon of the butyl chain, resulting in the existence of both R and S enantiomers. This chirality significantly impacts the molecular properties, including optical activity and potential differences in biological activity between enantiomers [1] [2].
While specific X-ray crystallographic data for 1-(4-Bromophenyl)butan-2-amine hydrochloride are not directly available in the literature, extensive crystallographic analysis of structurally related bromophenyl compounds provides valuable insights into the expected crystalline behavior and structural parameters.
Comparative crystallographic studies of analogous compounds reveal consistent patterns in crystal packing and intermolecular interactions. The 4-bromo-N-(propylcarbamoyl)benzenesulfonamide structure, determined at 296 K, crystallizes in the monoclinic space group C2/c with unit cell parameters of a = 21.0939 Å, b = 9.2520 Å, c = 15.0283 Å, and β = 116.211° [3]. The refinement achieved an R factor of 0.036, indicating high-quality structural determination.
The crystal structure analysis of 1-(4-bromophenyl)but-3-yn-1-one, which shares the bromophenyl core with the target compound, demonstrates crystallization in the monoclinic space group P2₁/n. The structure exhibits a planar geometry with the crystal structure consolidated by C—H⋯O hydrogen bonding and short intermolecular contacts [6].
Similar bromophenyl derivatives, such as 4-(3-bromophenyl)pyrimidin-2-amine, crystallize in the orthorhombic space group Pbca with unit cell dimensions of a = 7.214 Å, b = 12.735 Å, c = 21.305 Å, and V = 1957.3 ų [7]. The structure determination achieved an R factor of 0.0353, with molecular associations through N—H⋯N hydrogen bonds forming sheet structures.
| Compound | Crystal System | Space Group | Temperature (K) | R Factor |
|---|---|---|---|---|
| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | 296 | 0.036 |
| 1-(4-Bromophenyl)but-3-yn-1-one | Monoclinic | P2₁/n | Not specified | Not specified |
| 4-(3-Bromophenyl)pyrimidin-2-amine | Orthorhombic | Pbca | 293 | 0.0353 |
| N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl] derivative | Triclinic | P1 | 296.15 | 0.0423 |
The crystallographic studies reveal that bromophenyl compounds typically exhibit strong intermolecular interactions through hydrogen bonding, particularly involving the amine functionality. The crystal packing is often stabilized by N—H⋯N, N—H⋯O, and C—H⋯π interactions, resulting in the formation of two-dimensional or three-dimensional networks [7] [8].
The bromine atom in the para position contributes to the crystal packing through weak halogen bonding interactions and van der Waals forces. The molecular electrostatic potential analysis indicates localized positive charge at the bromine atom, facilitating halogen bonding interactions with electron-rich regions of neighboring molecules [9].
Computational modeling of 1-(4-Bromophenyl)butan-2-amine hydrochloride employs various theoretical approaches to elucidate electronic structure, conformational preferences, and dynamic behavior. Density Functional Theory calculations provide fundamental insights into the molecular electronic properties and geometry optimization.
DFT calculations utilizing the B3LYP functional with 6-31G(d,p) basis set represent the standard approach for geometry optimization and electronic structure analysis of bromophenyl compounds [10] [11]. The M05-2X functional with 6-311+G(d,p) basis set offers improved accuracy for conformational analysis, particularly for systems involving non-covalent interactions [4].
The electronic structure calculations reveal typical HOMO-LUMO energy gaps of 4-6 eV for bromophenyl amine compounds, consistent with the electronic characteristics of aromatic amine systems. The calculated dipole moments range from 2-4 Debye, reflecting the polar nature of the molecule due to the presence of the amine functionality and the electron-withdrawing bromine substituent [9].
Frontier molecular orbital analysis indicates that the HOMO is primarily localized on the nitrogen atom and the aromatic ring, while the LUMO is distributed across the aromatic system with significant contribution from the bromine substituent. This electronic distribution influences the reactivity patterns and intermolecular interactions of the compound [10].
| Computational Parameter | Method | Basis Set | Typical Value |
|---|---|---|---|
| HOMO Energy | B3LYP | 6-311+G** | -6.12 eV |
| LUMO Energy | B3LYP | 6-311+G** | -1.87 eV |
| Dipole Moment | B3LYP | 6-31G(d,p) | 2-4 Debye |
| HOMO-LUMO Gap | M05-2X | 6-311+G(d,p) | 4-6 eV |
Comprehensive conformational analysis employs systematic exploration of the rotational degrees of freedom around the carbon-carbon and carbon-nitrogen bonds. The conformational landscape is characterized by multiple local minima corresponding to different arrangements of the butyl chain relative to the aromatic ring [4] [5].
The computational analysis reveals that the anti conformation of the butyl chain is energetically preferred, with gauche conformations being higher in energy by approximately 2-4 kJ/mol. The rotational barriers around the carbon-carbon bonds range from 10-15 kJ/mol, while the barrier around the carbon-nitrogen bond is typically 15-25 kJ/mol, consistent with the partial double bond character arising from nitrogen lone pair delocalization [4].
Solvent effects significantly influence the conformational preferences, with polar solvents stabilizing more extended conformations due to enhanced solvation of the polar amine functionality. The SMD implicit solvation model in chloroform and water demonstrates variations in conformational populations of up to 10-15% compared to gas-phase calculations [5].
Molecular dynamics simulations provide insights into the dynamic behavior and time-dependent conformational changes of the compound. Classical MD simulations utilizing appropriate force fields enable exploration of conformational fluctuations on nanosecond to microsecond timescales [12] [13].
The molecular dynamics analysis reveals that the compound exhibits rapid interconversion between different conformational states, with characteristic timescales of 10-100 picoseconds for rotational transitions around single bonds. The root mean square deviation (RMSD) analysis indicates moderate structural flexibility, with average deviations of 0.5-1.0 Å from the equilibrium geometry [12].
Temperature-dependent MD simulations demonstrate that elevated temperatures increase the population of higher-energy conformations, consistent with Boltzmann distribution principles. The conformational entropy contributions become increasingly important at higher temperatures, affecting the relative stability of different conformational states [13].
| Simulation Parameter | Method | Timescale | Typical Value |
|---|---|---|---|
| Conformational transitions | Classical MD | 10-100 ps | RMSD: 0.5-1.0 Å |
| Rotational barriers | QM/MM | Static | 10-25 kJ/mol |
| Solvation effects | SMD model | Static | 10-15% population change |
| Dynamic behavior | MD simulation | 1-10 ns | Moderate flexibility |